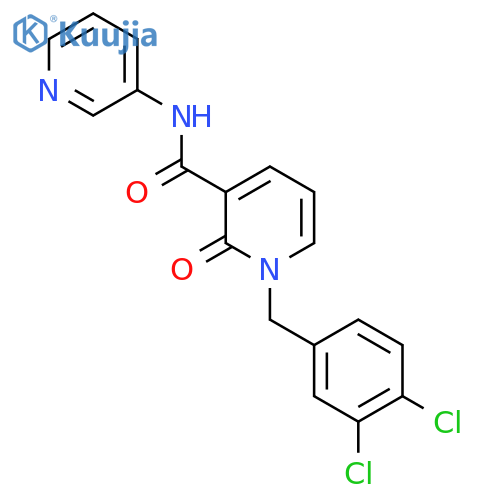

Cas no 338782-91-5 (1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide)

338782-91-5 structure

商品名:1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide

CAS番号:338782-91-5

MF:C18H13Cl2N3O2

メガワット:374.220721960068

CID:5269981

1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-DICHLOROBENZYL)-2-OXO-N-(3-PYRIDINYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE

- 1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

- 3-Pyridinecarboxamide, 1-[(3,4-dichlorophenyl)methyl]-1,2-dihydro-2-oxo-N-3-pyridinyl-

- 1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide

- CDS1_001216

- Bionet1_000240

- Oprea1_342319

- DivK1c_002256

- HMS568H22

- 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide

-

- インチ: 1S/C18H13Cl2N3O2/c19-15-6-5-12(9-16(15)20)11-23-8-2-4-14(18(23)25)17(24)22-13-3-1-7-21-10-13/h1-10H,11H2,(H,22,24)

- InChIKey: IBADUBIQDVCYNB-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)CN1C=CC=C(C(NC2C=NC=CC=2)=O)C1=O)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 579

- トポロジー分子極性表面積: 62.3

- 疎水性パラメータ計算基準値(XlogP): 3.1

1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 6E-352S-50MG |

1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide |

338782-91-5 | >90% | 50mg |

£77.00 | 2025-02-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00916695-1g |

1-[(3,4-Dichlorophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |

338782-91-5 | 90% | 1g |

¥2401.0 | 2023-03-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675719-1mg |

1-(3,4-Dichlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |

338782-91-5 | 98% | 1mg |

¥436 | 2023-04-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675719-2mg |

1-(3,4-Dichlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |

338782-91-5 | 98% | 2mg |

¥619 | 2023-04-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675719-10mg |

1-(3,4-Dichlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |

338782-91-5 | 98% | 10mg |

¥809 | 2023-04-04 | |

| Ambeed | A923901-1g |

1-[(3,4-Dichlorophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |

338782-91-5 | 90% | 1g |

$350.0 | 2024-04-19 | |

| Key Organics Ltd | 6E-352S-5MG |

1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide |

338782-91-5 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| Key Organics Ltd | 6E-352S-1MG |

1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide |

338782-91-5 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Key Organics Ltd | 6E-352S-100MG |

1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide |

338782-91-5 | >90% | 100mg |

£110.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675719-5mg |

1-(3,4-Dichlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |

338782-91-5 | 98% | 5mg |

¥582 | 2023-04-04 |

1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

338782-91-5 (1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide) 関連製品

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:338782-91-5)1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide

清らかである:99%

はかる:1g

価格 ($):315.0